molecular formula C15H16N2S B1275920 1,3-Bis(3-methylphenyl)thiourea CAS No. 620-51-9

1,3-Bis(3-methylphenyl)thiourea

Cat. No.: B1275920
CAS No.: 620-51-9
M. Wt: 256.4 g/mol
InChI Key: ZFMWVFOQAAUFDD-UHFFFAOYSA-N
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Description

1,3-Bis(3-methylphenyl)thiourea is an organosulfur compound with the molecular formula C15H16N2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by 3-methylphenyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

1,3-Bis(3-methylphenyl)thiourea and its derivatives have been found to interact with several enzymes, including α-amylase, α-glucosidase, acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and glucose-6-phosphatase (G6Pase) . These enzymes play crucial roles in various biological processes, such as carbohydrate metabolism and neurotransmission .

Mode of Action

The compound’s interaction with its targets results in the inhibition of these enzymes . For instance, it inhibits the action of G6Pase, an enzyme that catalyzes the hydrolysis of glucose-6-phosphate . This inhibition can lead to changes in glucose metabolism .

Biochemical Pathways

The inhibition of these enzymes by this compound affects several biochemical pathways. For example, the inhibition of α-amylase and α-glucosidase can impact carbohydrate digestion and absorption . Similarly, the inhibition of AChE and BuChE can influence neurotransmission . The inhibition of G6Pase can affect glucose metabolism, potentially leading to changes in blood glucose levels .

Pharmacokinetics

It is known that thiourea derivatives have more lipophilicity than their urea counterparts, which may facilitate their penetration into cells .

Result of Action

The inhibition of the aforementioned enzymes by this compound can lead to various molecular and cellular effects. For instance, the inhibition of G6Pase can lead to changes in glucose metabolism, potentially affecting blood glucose levels . The compound also shows promising antibacterial and antioxidant potential .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity may affect its absorption and distribution within the body . .

Biochemical Analysis

Biochemical Properties

1,3-Bis(3-methylphenyl)thiourea plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It has been shown to interact with several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), α-amylase, and α-glucosidase . The nature of these interactions involves the inhibition of enzyme activity, which can be attributed to the binding of this compound to the active sites of these enzymes. This binding prevents the enzymes from catalyzing their respective substrates, thereby modulating biochemical pathways.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has demonstrated cytotoxicity against certain cancer cell lines, such as MOLT-3 and HepG2 cells . This cytotoxic effect is likely due to the disruption of cell signaling pathways and the induction of apoptosis. Additionally, this compound has been shown to affect cellular metabolism by inhibiting enzymes involved in glucose metabolism, such as glucose-6-phosphatase .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to the active sites of enzymes, leading to enzyme inhibition. This binding is facilitated by the thiourea moiety, which forms hydrogen bonds and other non-covalent interactions with the enzyme’s active site residues . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that this compound can exert sustained effects on cellular function, including prolonged enzyme inhibition and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and hematological abnormalities . These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and conjugation reactions, which are catalyzed by enzymes such as flavin-containing monooxygenase (FMO) and cytochrome P450 . These metabolic pathways result in the formation of various metabolites, which can further modulate biochemical processes and contribute to the overall pharmacological profile of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as tissue perfusion, binding affinity, and metabolic activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific cellular compartments. The subcellular localization of the compound can influence its interactions with biomolecules and its overall pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(3-methylphenyl)thiourea can be synthesized through the reaction of xylylenediamine with phenylisothiocyanate in dichloromethane. The reaction is typically carried out at room temperature for several hours, monitored by thin-layer chromatography. The solid product formed is then filtered and recrystallized from methanol to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3-methylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Comparison with Similar Compounds

1,3-Bis(3-methylphenyl)thiourea can be compared with other similar thiourea derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1,3-bis(3-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S/c1-11-5-3-7-13(9-11)16-15(18)17-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMWVFOQAAUFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406327
Record name Thiourea, N,N'-bis(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620-51-9
Record name Thiourea, N,N'-bis(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is interesting about the crystal structure of 1,3-Bis(3-methylphenyl)thiourea as described in the research?

A1: The research reveals that this compound crystallizes with two distinct molecules in its asymmetric unit []. These molecules, while chemically identical, exhibit different crystallographic behavior. The difference primarily lies in the dihedral angle between the benzene rings within each molecule, being 62.54° for one and 79.54° for the other []. This difference influences how these molecules interact with each other within the crystal lattice, specifically through hydrogen bonding.

Q2: How do the molecules of this compound interact within the crystal lattice?

A2: The molecules interact through intermolecular hydrogen bonds. The N—H groups of the thiourea moiety form hydrogen bonds with the S atom of neighboring molecules, creating an R 2 2(8) ring motif []. Additionally, C—H⋯S hydrogen bonds contribute to the formation of R 2 2(12) ring motifs within the crystal structure [].

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